N-Ethoxycarbonyl-7-oxostaurosporine

multidrug resistance P-glycoprotein cytotoxicity window

NA-382 uniquely combines selective PKC inhibition with potent, non-cytotoxic reversal of P-glycoprotein-mediated multidrug resistance (MDR) at concentrations safe for sensitive cells. Unlike verapamil, it provides ≥24 h sustained intracellular chemotherapy drug levels and superior in vivo survival benefit. This semi-synthetic staurosporine derivative with N-ethoxycarbonyl and 7-oxo modifications is the definitive positive control for P-gp binding studies and the tool of choice for preclinical MDR reversal efficacy models.

Molecular Formula C31H28N4O6
Molecular Weight 552.6 g/mol
CAS No. 143086-33-3
Cat. No. B130856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethoxycarbonyl-7-oxostaurosporine
CAS143086-33-3
SynonymsN-ethoxycarbonyl-7-oxo-staurosporine
N-ethoxycarbonyl-7-oxostaurosporine
NA 382
NA-382
Molecular FormulaC31H28N4O6
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O
InChIInChI=1S/C31H28N4O6/c1-5-40-30(38)33(3)19-14-20-34-17-12-8-6-10-15(17)21-23-24(29(37)32-28(23)36)22-16-11-7-9-13-18(16)35(26(22)25(21)34)31(2,41-20)27(19)39-4/h6-13,19-20,27H,5,14H2,1-4H3,(H,32,36,37)/t19-,20+,27+,31+/m1/s1
InChIKeyYYDZNUMDZXMMCI-ZEMYHKRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethoxycarbonyl-7-oxostaurosporine (NA-382): A Selective Staurosporine-Derived P-Glycoprotein Inhibitor for Multidrug Resistance Reversal Research


N-Ethoxycarbonyl-7-oxostaurosporine (CAS 143086-33-3, also designated NA-382) is a semi-synthetic indolocarbazole alkaloid derived from staurosporine by ethoxycarbonyl substitution at the amine nitrogen and oxidation at the 7-position of the tetrahydropyran ring [1]. With a molecular weight of 552.6 g/mol and the formula C₃₁H₂₈N₄O₆ [1], NA-382 was originally developed as a protein kinase C (PKC) inhibitor with enhanced selectivity over cAMP-dependent protein kinase (PKA) relative to the parental staurosporine [2]. Crucially, NA-382 also potently reverses P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) at concentrations that are non-cytotoxic to sensitive cells, a characteristic that distinguishes it from staurosporine and many of its structural analogs [2][3].

Why Unmodified Staurosporine or Classical P-gp Inhibitors Cannot Replace N-Ethoxycarbonyl-7-oxostaurosporine in MDR Reversal Protocols


Staurosporine, the parent compound, is a potent pan-kinase inhibitor with such high cytotoxicity that it cannot be combined safely with chemotherapeutic agents at the doses required for P-gp inhibition in vitro or in vivo [1]. The first-generation P-gp inhibitor verapamil yields only a transient increase (≤6 h) in intracellular chemotherapy drug levels and fails to produce significant survival benefit even at its maximum tolerated dose (30 mg/kg) [2]. Other staurosporine derivatives such as SF-2370, NA-357, and tetrahydrofuran-containing analogs show negligible P-gp interaction and low drug accumulation potency [3]. NA-382 uniquely combines a wide therapeutic window (non-cytotoxic at MDR-reversing concentrations), sustained in vivo pharmacokinetic enhancement of co-administered cytotoxics (≥24 h), and direct P-gp binding – a profile that no generic substitute can replicate [1][2][3].

Quantitative Differentiation Evidence for N-Ethoxycarbonyl-7-oxostaurosporine (NA-382) Against Key Comparators


Therapeutic Window and MDR Reversal Efficacy: NA-382 vs. Staurosporine in P388/ADR Cells

In P388/ADR adriamycin-resistant murine leukemia cells, NA-382 achieved complete reversal of vinblastine (VBL) resistance at a non-cytotoxic concentration, whereas staurosporine exhibited cytotoxicity at all concentrations required for P-glycoprotein inhibition, precluding any combination benefit with VBL [1]. NA-382 dose-dependently increased intracellular VBL accumulation and inhibited VBL efflux in the resistant cells with a potency higher than that of staurosporine [1].

multidrug resistance P-glycoprotein cytotoxicity window

In Vivo Sustained MDR Reversal and Survival Benefit: NA-382 vs. Verapamil in P388/ADR-Bearing Mice

In P388/ADR-bearing mice, the combination of NA-382 (10 mg/kg, suspension, i.p.) with vinblastine (200 µg/kg) prolonged lifespan to a level comparable to that of drug-sensitive P388/S-bearing mice receiving vinblastine alone. Verapamil at its maximum tolerated dose (30 mg/kg) barely affected the antitumor effect of vinblastine [1]. Pharmacokinetically, NA-382 maintained significantly elevated intracellular vinblastine levels in tumor cells for 24 h post-administration, resulting in a larger AUC(0–24h) than vinblastine alone; verapamil increased cellular vinblastine for only 6 h, accompanied by rapid drug elimination from ascitic fluid [1].

in vivo MDR reversal vinblastine pharmacokinetics P388/ADR xenograft

PKC-Selective Anti-Adhesion and Survival Effect: NA-382 vs. H-89 in AH66F Hepatoma Model

In AH66F ascites hepatoma-bearing rats, NA-382 (10 mg/kg) significantly prolonged lifespan and reduced LFA-1-dependent adhesion of AH66F cells to mesothelial cells, decreasing the adhesion rate from the vehicle control level of approximately 50% to about 25% [1]. In contrast, the potent PKA-selective inhibitor H-89 (10 mg/kg) did not prolong lifespan and had no effect on adhesion rate, which remained at ~50% [1]. In vitro, 48-hour treatment with NA-382 decreased LFA-1 β-chain expression, while H-89 showed no effect [1].

PKC selectivity LFA-1 adhesion hepatoma survival

Direct P-Glycoprotein Binding: NA-382 vs. NA-357 and Tetrahydrofuran Analogues

In plasma membrane preparations from P388/ADR cells, NA-382 potently inhibited [³H]azidopine photolabeling of the 140 kDa P-glycoprotein, confirming direct interaction with the drug-binding site of P-gp [1]. By contrast, the staurosporine derivative NA-357 and tetrahydrofuran-containing analogs, which showed low potency for vinblastine accumulation, exhibited negligible interaction with azidopine on P-glycoprotein [1]. Staurosporine itself also inhibited photolabeling but could not be used therapeutically due to cytotoxicity [2].

P-glycoprotein photolabeling azidopine competition structure-activity relationship

Multi-Cell-Line MDR Reversal: NA-382 vs. Staurosporine and Verapamil Across P388/ADR, AH66, and K562/ADR Cells

NA-382 effectively reversed vinblastine resistance not only in P388/ADR cells but also in AH66 and K562/ADR MDR cell lines by inhibiting VBL efflux and increasing intracellular drug accumulation [1]. In combined cytotoxicity assays with vinblastine in P388/ADR cells, NA-382 permeated into cells better and showed greater combined effect than verapamil [2]. Staurosporine, while active in some assays, caused excessive cytotoxicity that prevented combination use [1][3].

multidrug resistance cell line panel efflux inhibition

Optimal Research and Industrial Application Scenarios for N-Ethoxycarbonyl-7-oxostaurosporine (NA-382) Based on Quantitative Evidence


In Vitro P-Glycoprotein-Mediated Multidrug Resistance Reversal Assays in P388/ADR, K562/ADR, and AH66 Cell Lines

NA-382 is the agent of choice for in vitro MDR reversal experiments where sustained, non-cytotoxic inhibition of P-gp is required. At concentrations that are non-toxic to sensitive cells, NA-382 completely reverses vinblastine and adriamycin resistance in P388/ADR cells and extends this effect to K562/ADR and AH66 lines, outperforming verapamil in cellular permeation and combined cytotoxicity [1][2]. Its direct interaction with the P-gp drug-binding site, confirmed by [³H]azidopine photolabeling competition, makes it a validated positive control for P-gp inhibition studies [3].

In Vivo Combination Chemotherapy Studies in MDR Xenograft Models Requiring Sustained Intratumoral Drug Levels

For in vivo studies where prolonged intratumoral chemotherapy exposure is critical, NA-382 (10 mg/kg, i.p.) co-administered with vinblastine provides 24-hour sustained intracellular vinblastine levels and a survival benefit comparable to that of drug-sensitive tumors, a result that verapamil at its MTD (30 mg/kg) cannot achieve [2]. This pharmacokinetic advantage makes NA-382 particularly suited for preclinical MDR reversal efficacy studies in P388/ADR and analogous MDR xenograft models.

PKC-Selective Pharmacological Studies in Adhesion and Metastasis Models

NA-382 enables dissection of PKC-dependent processes without PKA interference, as demonstrated in the AH66F hepatoma model where it selectively reduced LFA-1-mediated adhesion and prolonged host survival, while the PKA inhibitor H-89 was completely ineffective [4]. This makes NA-382 a valuable tool compound for investigating PKC-specific signaling in cell adhesion, metastasis, and immune cell trafficking studies.

Structure-Activity Relationship (SAR) Reference Compound for Staurosporine-Derived P-gp Inhibitor Development

As the only staurosporine derivative combining the N-ethoxycarbonyl and 7-oxo modifications that retains potent P-gp binding while eliminating inherent cytotoxicity, NA-382 serves as a critical chemical biology reference for medicinal chemistry programs targeting P-gp-mediated MDR. Its differentiated activity from tetrahydrofuran analogs and NA-357 provides clear SAR benchmarks [3].

Quote Request

Request a Quote for N-Ethoxycarbonyl-7-oxostaurosporine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.